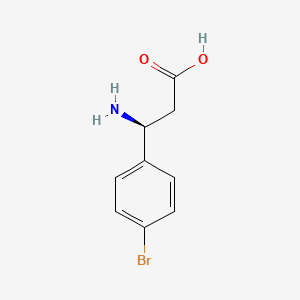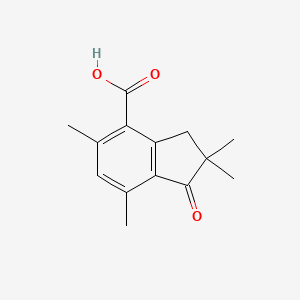
5-氟-2,3-二甲基-1H-吲哚
描述
5-Fluoro-2,3-dimethyl-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The addition of fluorine atoms to organic molecules often enhances their biological activity and metabolic stability, making fluorinated indoles particularly interesting for pharmaceutical research.
科学研究应用
5-Fluoro-2,3-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine.
作用机制
Target of Action
The primary targets of 5-Fluoro-2,3-dimethyl-1H-indole It’s known that indole derivatives, which include 5-fluoro-2,3-dimethyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 5-Fluoro-2,3-dimethyl-1H-indole Indole derivatives are known to interact with their targets, leading to various changes in cellular functions
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-2,3-dimethyl-1H-indole Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by 5-Fluoro-2,3-dimethyl-1H-indole and their downstream effects would require further investigation.
Result of Action
The molecular and cellular effects of 5-Fluoro-2,3-dimethyl-1H-indole It’s known that indole derivatives have diverse biological activities . For instance, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus
生化分析
Biochemical Properties
5-Fluoro-2,3-dimethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxic properties against cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 . The compound’s interactions with these cells suggest that it may inhibit specific enzymes or proteins involved in cell proliferation and survival. Additionally, 5-Fluoro-2,3-dimethyl-1H-indole may interact with viral proteins, contributing to its antiviral activity .
Cellular Effects
The effects of 5-Fluoro-2,3-dimethyl-1H-indole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce cytotoxicity in cancer cells, leading to cell death . This effect is likely mediated through the disruption of critical signaling pathways that regulate cell growth and survival. Furthermore, 5-Fluoro-2,3-dimethyl-1H-indole may alter gene expression patterns, resulting in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2,3-dimethyl-1H-indole involves several key interactions at the molecular level. The compound may bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been suggested that 5-Fluoro-2,3-dimethyl-1H-indole can inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound may induce changes in gene expression, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2,3-dimethyl-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2,3-dimethyl-1H-indole remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained cytotoxic effects, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2,3-dimethyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Fluoro-2,3-dimethyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, contributing to its overall biochemical activity . Understanding the metabolic pathways of 5-Fluoro-2,3-dimethyl-1H-indole is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Fluoro-2,3-dimethyl-1H-indole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, 5-Fluoro-2,3-dimethyl-1H-indole may accumulate in certain tissues or cellular compartments, influencing its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 5-Fluoro-2,3-dimethyl-1H-indole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of 5-Fluoro-2,3-dimethyl-1H-indole is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dimethyl-1H-indole typically involves the fluorination of 2,3-dimethyl-1H-indole. One common method is the electrophilic fluorination using reagents such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of 5-Fluoro-2,3-dimethyl-1H-indole may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Types of Reactions:
Oxidation: 5-Fluoro-2,3-dimethyl-1H-indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of 5-fluoro-2,3-dimethylindole-3-carboxylic acid.
Reduction: Formation of 5-fluoro-2,3-dimethylindoline.
Substitution: Formation of 5-bromo-2,3-dimethyl-1H-indole.
相似化合物的比较
2,3-Dimethyl-1H-indole: Lacks the fluorine atom, resulting in different biological activities and properties.
5-Fluoroindole: Similar fluorination but lacks the methyl groups, affecting its reactivity and biological activity.
5-Fluoro-2-methyl-1H-indole: Contains only one methyl group, leading to variations in its chemical and biological properties.
Uniqueness: 5-Fluoro-2,3-dimethyl-1H-indole is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various research and industrial applications.
属性
IUPAC Name |
5-fluoro-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQBVDDGHQQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355210 | |
| Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-47-6 | |
| Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)


![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

